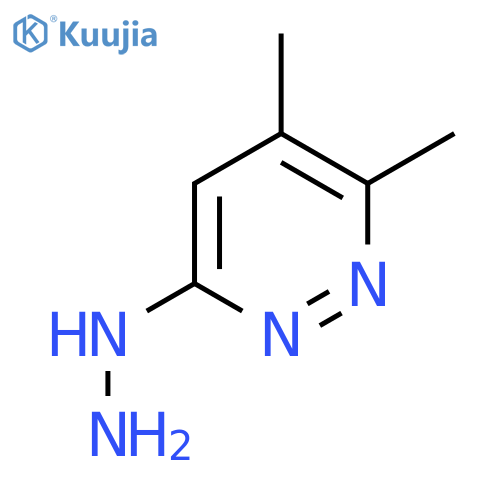Cas no 17551-36-9 (6-Hydrazinyl-3,4-dimethylpyridazine)

17551-36-9 structure
商品名:6-Hydrazinyl-3,4-dimethylpyridazine
6-Hydrazinyl-3,4-dimethylpyridazine 化学的及び物理的性質
名前と識別子
-
- 6-hydrazinyl-3,4-dimethylpyridazine
- 6-Hydrazinyl-3,4-dimethylpyridazine
-
- MDL: MFCD16871606
- インチ: 1S/C6H10N4/c1-4-3-6(8-7)10-9-5(4)2/h3H,7H2,1-2H3,(H,8,10)
- InChIKey: NIJJXNVMTGLDTR-UHFFFAOYSA-N
- ほほえんだ: N1C(C)=C(C)C=C(NN)N=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 106
- トポロジー分子極性表面積: 63.8
6-Hydrazinyl-3,4-dimethylpyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-198421-0.05g |
6-hydrazinyl-3,4-dimethylpyridazine |
17551-36-9 | 95% | 0.05g |
$101.0 | 2023-09-16 | |
| Enamine | EN300-198421-10g |
6-hydrazinyl-3,4-dimethylpyridazine |
17551-36-9 | 95% | 10g |
$2269.0 | 2023-09-16 | |
| Enamine | EN300-198421-1.0g |
6-hydrazinyl-3,4-dimethylpyridazine |
17551-36-9 | 95% | 1g |
$528.0 | 2023-06-06 | |
| A2B Chem LLC | AW02835-5g |
6-hydrazinyl-3,4-dimethylpyridazine |
17551-36-9 | 95% | 5g |
$1646.00 | 2024-04-20 | |
| 1PlusChem | 1P01B8C3-250mg |
6-hydrazinyl-3,4-dimethylpyridazine |
17551-36-9 | 95% | 250mg |
$320.00 | 2024-06-19 | |
| Aaron | AR01B8KF-50mg |
6-hydrazinyl-3,4-dimethylpyridazine |
17551-36-9 | 95% | 50mg |
$164.00 | 2025-02-14 | |
| Aaron | AR01B8KF-500mg |
6-hydrazinyl-3,4-dimethylpyridazine |
17551-36-9 | 95% | 500mg |
$585.00 | 2025-02-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309296-2.5g |
6-Hydrazinyl-3,4-dimethylpyridazine |
17551-36-9 | 95% | 2.5g |
¥10211 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309296-1g |
6-Hydrazinyl-3,4-dimethylpyridazine |
17551-36-9 | 95% | 1g |
¥5994 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309296-250mg |
6-Hydrazinyl-3,4-dimethylpyridazine |
17551-36-9 | 95% | 250mg |
¥1935 | 2023-04-15 |
6-Hydrazinyl-3,4-dimethylpyridazine 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
17551-36-9 (6-Hydrazinyl-3,4-dimethylpyridazine) 関連製品
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
